(3S,4R)-3-Amino-4-methyloxetan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131131-05-0 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
InChI Key |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES |
CC1C(C(=O)O1)N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)N |
Canonical SMILES |
CC1C(C(=O)O1)N |
Synonyms |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s,4r 3 Amino 4 Methyloxetan 2 One
Enantioselective and Diastereoselective Synthetic Approaches
The construction of the two contiguous stereocenters (C-3 and C-4) in (3S,4R)-3-Amino-4-methyloxetan-2-one with the correct absolute and relative stereochemistry requires sophisticated asymmetric strategies. These approaches are designed to selectively form one stereoisomer out of the four possible.
Asymmetric catalysis offers an efficient route to chiral β-lactones by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. One of the most prominent methods is the [2+2] cycloaddition of a ketene (B1206846) with an aldehyde or imine. For the synthesis of 3-amino-oxetanones, a reaction between a ketene and an N-acylimine, catalyzed by a chiral Lewis base or Lewis acid, can be envisioned.
Another powerful catalytic method is the asymmetric ketene dimerization, which can be adapted to a heterodimerization process. nih.gov Cinchona alkaloid derivatives, such as trimethylsilyl (B98337) (TMS)-quinine, have proven to be effective catalysts in these transformations, affording β-lactones in high yields and excellent enantioselectivities (≥90% ee). nih.gov Furthermore, ring-expansion carbonylation of corresponding chiral aziridines or epoxides, often catalyzed by bimetallic complexes like [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, represents a state-of-the-art catalytic approach to β-lactone synthesis. nih.gov
Table 1: Representative Asymmetric Catalysis for β-Lactone Synthesis
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Lewis Base (Cinchona Alkaloid) | Ketene Heterodimerization | Ketenes | ≥90% | nih.gov |
| Chiral Lewis Acid/Base Combination | Aldol-Lactonization | Aldehydes, Acid Chlorides | High | acs.org |
| Bimetallic Cobalt-Aluminum Complex | Ring-Expansion Carbonylation | Epoxides | High | nih.gov |
| Chiral Iridium Complex | Asymmetric Hydrogenation | Ketoesters | up to 99% | rsc.org |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a mannitol-derived equivalent, could be attached to a glycine (B1666218) precursor. wikipedia.orgresearchgate.net
The subsequent aldol-type condensation with acetaldehyde (B116499) would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. numberanalytics.com The resulting β-hydroxy-α-amino acid derivative can then be cyclized to the β-lactone, often with inversion of configuration at the carbinol center, followed by cleavage of the auxiliary. This strategy allows for predictable control over the stereochemistry. mdpi.com
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes can be used to establish key stereocenters with near-perfect fidelity. nih.gov For the target molecule, a hydrolase could be employed for the kinetic resolution of a racemic β-hydroxy acid precursor, selectively hydrolyzing one enantiomer of a corresponding ester and leaving the desired enantiomer untouched.
Alternatively, Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the oxidation of cyclic ketones to lactones, and engineered variants could potentially be developed for specific substrates. nih.gov A more direct approach involves the use of non-ribosomal peptide synthetase (NRPS) machinery, which has been shown to be involved in the biosynthesis of natural products containing a β-lactone ring. google.comwustl.edu An engineered enzyme cascade could facilitate the cyclization of a β-hydroxy-α-amino acid precursor, providing a green and highly selective route to the final product. wustl.edu
Novel Precursor Strategies for the Oxetanone Ring System
The choice of starting material is critical for an efficient synthesis. For this compound, the most logical and convergent precursor strategy involves utilizing a chiral pool starting material that already contains the required stereocenters.
L-Threonine, a naturally occurring amino acid, possesses the (2S,3R) configuration, which directly corresponds to the desired (3S,4R) stereochemistry of the target oxetanone. The synthesis involves protection of the amino and carboxylic acid groups of L-threonine, followed by a stereospecific cyclization. This is typically achieved via an intramolecular Sₙ2 reaction, where the β-hydroxyl group displaces a leaving group activated at the carboxylate position. The Mitsunobu reaction is a classic and effective method for this transformation, proceeding with inversion of configuration at the β-carbon, thus converting the (2S,3R) stereochemistry of threonine to the required (3S,4R) stereochemistry of the β-lactone. This approach is highly efficient as the stereochemistry is sourced directly from a readily available and inexpensive starting material. nih.gov
Other novel strategies include the ring contraction of larger, more easily synthesized lactones or the stereoselective cyclization of acyclic 1,3-diol precursors. researchgate.net
Control of Relative and Absolute Stereochemistry at C-3 and C-4
Achieving the specific (3S,4R) configuration requires precise control over both the relative (syn) and absolute stereochemistry.
Chiral Pool Synthesis: As mentioned, using L-threonine as the starting material is the most direct method. The inherent (2S,3R) stereochemistry of L-threonine sets both the absolute and relative configuration of the C-3 and C-4 precursors. The key is to ensure the cyclization step proceeds with the expected stereochemical outcome. For instance, activation of the carboxyl group and intramolecular displacement by the β-hydroxyl group typically occurs with retention at C-3 (the α-carbon of threonine) and inversion at C-4 (the β-carbon) under Mitsunobu conditions, directly yielding the (3S,4R) product.
Auxiliary-Controlled Synthesis: In this approach, the absolute stereochemistry is dictated by the chosen enantiomer of the chiral auxiliary. wikipedia.org The relative stereochemistry (syn vs. anti) is determined by the geometry of the enolate and the transition state of the aldol (B89426) reaction, which is influenced by the auxiliary, Lewis acids, and reaction conditions. nih.gov For a syn product analogous to the threonine structure, specific conditions that favor a Zimmerman-Traxler-type transition state leading to the syn-adduct are required.
Catalyst-Controlled Synthesis: In asymmetric catalysis, the chiral catalyst forms a transient, diastereomeric complex with the substrate(s), lowering the activation energy for the formation of one enantiomer over the others. The ligand architecture of the catalyst is meticulously designed to create a chiral pocket that dictates both the facial selectivity of the attack and the relative orientation of the reactants, thereby controlling both absolute and relative stereochemistry simultaneously. acs.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to a larger, scalable process requires careful optimization of all reaction parameters to maximize yield, purity, and safety while minimizing cost and waste.
Reaction Parameters: Key conditions to optimize include solvent, temperature, and reactant/catalyst concentration. For β-lactone synthesis, which can be sensitive, low temperatures are often required to prevent side reactions like polymerization or decomposition. wustl.edu The choice of solvent can significantly impact reaction rates and selectivities. numberanalytics.com
Catalyst Efficiency: In catalytic approaches, minimizing the catalyst loading is crucial for cost-effectiveness. High-turnover catalysts are desirable. For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones as they are more easily separated from the reaction mixture and can be recycled, simplifying purification and reducing waste. nih.gov
Purification and Stability: Given the strain and reactivity of the β-lactone ring, purification methods must be chosen carefully. Chromatography on silica (B1680970) gel can sometimes lead to ring-opening. Distillation or crystallization are often preferred methods for purification on a larger scale. The stability of the final product under storage conditions must also be evaluated.
Process Safety: On a large scale, the potential hazards of reagents (e.g., organolithium bases, azides) and the exothermic nature of reactions must be carefully managed. The development of continuous flow processes can offer significant advantages in safety and control over traditional batch processing for the synthesis of reactive intermediates like β-lactones.
Table 2: Factors in Optimization for Scalable β-Lactone Synthesis
| Parameter | Consideration | Goal |
|---|---|---|
| Catalyst | Loading, turnover number, homogeneity vs. heterogeneity | Minimize cost, maximize efficiency, ease of separation/recycling |
| Solvent | Polarity, aprotic/protic, boiling point | Maximize solubility, selectivity, and reaction rate; minimize side reactions |
| Temperature | Reaction kinetics vs. product stability | Find optimal balance for high conversion without decomposition |
| Purification | Chromatography, distillation, crystallization | Achieve high purity without product loss; suitability for large scale |
| Reagents | Stoichiometric vs. catalytic, cost, safety | Use of catalytic reagents where possible, ensure process safety |
Advancements in the Synthesis of this compound Fall Short of Comparative Analysis
While research into the synthesis of related structures, such as β-lactams and other substituted oxetanes, is ongoing, the specific stereoisomer this compound does not appear to be a widely studied compound with established synthetic pathways. Consequently, a comparative analysis of synthetic efficiency and stereoselectivity, as requested, cannot be provided at this time due to the absence of foundational research data in the public domain.
Further investigation into novel synthetic chemistry may be required to develop and document methodologies for the preparation of this compound before a meaningful comparative analysis can be conducted.
Chemical Reactivity and Mechanistic Transformations of 3s,4r 3 Amino 4 Methyloxetan 2 One
Ring-Opening Reactions of the Oxetanone Core
The high degree of ring strain in the β-lactone system makes it a potent electrophile, readily undergoing reactions with nucleophiles, acids, and bases. foster77.co.uk These reactions typically proceed via cleavage of the heterocyclic ring.
β-Lactones, including (3S,4R)-3-Amino-4-methyloxetan-2-one, are considered ambident electrophiles, presenting two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). foster77.co.uk The reaction pathway is highly dependent on the nature of the nucleophile.
Acyl-Oxygen Cleavage (Attack at C2): This pathway is analogous to the nucleophilic acyl substitution observed in standard esters. It is generally favored by "hard" nucleophiles, such as alkoxides or ammonia. stackexchange.com Attack at the electrophilic carbonyl carbon leads to a tetrahedral intermediate, which subsequently collapses to open the ring, yielding β-hydroxy amide or β-hydroxy ester derivatives. For instance, hydrolysis with a base like sodium hydroxide (B78521) results in the formation of the parent β-hydroxy acid. wikipedia.org
Alkyl-Oxygen Cleavage (Attack at C4): This pathway involves an SN2-type reaction where the nucleophile attacks the β-carbon (C4), using the carboxylate as a leaving group. stackexchange.com This mode of ring-opening is characteristic of "softer" nucleophiles. Notably, organocuprates are known to preferentially attack the β-carbon, leading to alkyl-oxygen bond cleavage. foster77.co.ukethz.ch This reaction is synthetically valuable as it allows for the formation of new carbon-carbon bonds at the C4 position. Various nitrogen nucleophiles can also cleave the alkyl-oxygen bond to furnish β-amino acids. ethz.ch
The competition between these two pathways can sometimes be influenced by reaction conditions, such as the solvent. stackexchange.com
Both acidic and basic conditions can promote the ring-opening of the oxetanone core.
Acid-Catalyzed Opening: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack, even by weak nucleophiles. magtech.com.cn Lewis acids can also be employed to activate the ring; for example, Al(C6F5)3 has been shown to catalyze the isomerization of oxetanes. researchgate.net Intramolecular acid catalysis can also occur in substituted oxetanes, where a nearby carboxylic acid group can protonate the oxetane (B1205548) oxygen, leading to isomerization into a more stable lactone. nih.govacs.org
Base-Catalyzed Opening: Base-catalyzed hydrolysis (saponification) is a common reaction for lactones. wikipedia.org The hydroxide ion attacks the carbonyl carbon (C2), leading to acyl-oxygen cleavage and the formation of a β-hydroxy carboxylate salt. Other strong bases can also initiate ring-opening.
The regioselectivity of nucleophilic attack is a critical aspect of β-lactone chemistry and is governed by a balance of steric and electronic factors. magtech.com.cn
Regioselectivity: As summarized in the table below, the choice between C2 (acyl) and C4 (alkyl) attack is highly dependent on the reagent used. Strong, hard nucleophiles and organolithium/organomagnesium reagents favor attack at the carbonyl C2 position. foster77.co.ukstackexchange.comethz.ch In contrast, softer nucleophiles like organocuprates and certain nitrogen nucleophiles favor attack at the β-carbon C4. foster77.co.ukethz.ch Under acidic conditions, which enhance carbocation character at the more substituted carbon, attack by weak nucleophiles is directed toward the more sterically hindered carbon adjacent to the ring oxygen (electronic control). magtech.com.cn
Stereochemistry: Reactions involving nucleophilic attack at the C4 position proceed via a classic SN2 mechanism. This results in a complete inversion of the stereochemical configuration at that center. ethz.ch This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing the stereochemistry of the starting β-lactone to be transferred with inversion to the product.
| Nucleophile/Reagent Class | Preferred Site of Attack | Cleavage Type | Typical Product |
|---|---|---|---|
| Hard Nucleophiles (e.g., RO⁻, NH₃) | C2 (Carbonyl) | Acyl-Oxygen | β-Hydroxy Ester / Amide |
| Organolithium/Organomagnesium Reagents | C2 (Carbonyl) | Acyl-Oxygen | Diol (after reduction) |
| Soft Nucleophiles (e.g., RSH, NaN₃) | C4 (β-Carbon) | Alkyl-Oxygen | β-Substituted Carboxylic Acid |
| Organocuprates (R₂CuLi) | C4 (β-Carbon) | Alkyl-Oxygen | β-Substituted Carboxylic Acid |
Functional Group Transformations of the Amino Moiety
The primary amino group at the C3 position of this compound is a key functional handle that can undergo a variety of standard transformations, including amide bond formation, acylation, and alkylation, without necessarily disturbing the oxetanone ring under controlled conditions.
The amino group allows the molecule to be treated as a β-amino acid precursor, enabling its incorporation into peptide chains. This is achieved through standard amidation or peptide coupling reactions, which form an amide bond between the amino group of the oxetanone and the carboxylic acid of another amino acid or molecule. nih.gov
The synthesis of peptide bonds requires the activation of a carboxylic acid, which is then coupled with the amine. researchgate.net A wide array of coupling reagents has been developed to facilitate this transformation efficiently while minimizing side reactions and racemization. peptide.com For coupling β-amino acids, reagents such as PyBOP have been found to be particularly effective. nih.gov
| Reagent Abbreviation | Full Name | Description |
|---|---|---|
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | A widely used water-soluble carbodiimide (B86325) coupling system that activates carboxylic acids. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective uronium-based coupling reagent known for rapid reaction times and low racemization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent noted for its high efficiency, especially in sterically hindered couplings and with β-amino acids. nih.gov |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Used for coupling sterically demanding amino acids, such as α,α-dialkylated residues. peptide.com |
The nucleophilic primary amine can be readily modified through acylation and alkylation reactions.
Acylation: This reaction involves the treatment of the amino group with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. google.com This transformation converts the primary amine into a secondary amide. For example, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. researchgate.net This is a common strategy for protecting amino groups in multi-step syntheses. acs.org
Alkylation: The introduction of alkyl groups onto the amino moiety can be achieved through several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine (or a related intermediate), which is then reduced in situ to the corresponding secondary or tertiary amine.
Schutzgruppe Strategies for the Amino Functionality
To achieve chemoselectivity in multi-step syntheses involving this compound, the protection of the nucleophilic amino group is often a critical step. The choice of a suitable protecting group is governed by its stability under subsequent reaction conditions and the ability to be removed selectively without affecting other functional groups, a concept known as orthogonal protection. Common strategies for protecting primary amines involve their conversion to carbamates, amides, or imides.
Key protecting groups applicable to the amino functionality include:
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of non-acidic conditions. Deprotection is readily achieved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. A key feature of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. Its stability in acidic and reductive conditions makes it an excellent orthogonal partner to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.
Benzyl-based groups (Cbz, Bn): The benzyloxycarbonyl (Cbz or Z) group is installed using benzyl (B1604629) chloroformate. It is stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a process that is generally mild and selective. The benzyl (Bn) group can also be used, though it forms a secondary amine, and is removed under similar hydrogenolytic conditions.
Phthalimide (B116566) (Phth): Protection as a phthalimide is achieved via reaction with phthalic anhydride or its derivatives. This strategy renders the nitrogen non-nucleophilic and non-basic. Removal is typically accomplished using hydrazine (B178648) hydrate (B1144303), which cleaves the imide to liberate the free amine.
Table 1: Common Protecting Group Strategies for the Amino Functionality
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions | Orthogonality Notes |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Orthogonal to Fmoc and Cbz groups. | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | Mild base (e.g., Piperidine) | Orthogonal to Boc and Cbz groups. | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc groups. | |
| Phth (Phthalimide) | Phthalic anhydride, heat | Hydrazine hydrate (NH₂NH₂) | Stable to most acidic and reductive conditions. |
Reactivity at the C-4 Methyl Group
The methyl group at the C-4 position of the oxetan-2-one ring is a non-activated sp³-hybridized carbon. Under typical laboratory conditions, this C-H bond is generally considered unreactive and does not readily participate in chemical transformations. It is resistant to common acids, bases, and mild oxidizing or reducing agents.
However, modern synthetic methodologies offer potential pathways for the functionalization of such unactivated C-H bonds. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.netacs.org For instance, palladium-catalyzed reactions have been shown to activate β- or γ-C(sp³)–H bonds in aliphatic carboxylic acids and related substrates. nih.gov While specific studies on this compound are not prevalent, it is plausible that under specialized conditions employing a suitable palladium catalyst and a directing group (potentially the lactone carbonyl or a protected amino group), the C-4 methyl group could undergo functionalization, such as olefination or oxidation. acs.orgnih.gov Such a transformation would represent an advanced synthetic strategy to introduce further chemical diversity into the molecule.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is largely determined by the integrity of the β-lactone ring. β-Lactones, like other strained four-membered rings such as β-lactams, possess significant ring strain (approximately 25.5 kcal/mol for the parent oxetane ring), which makes them susceptible to nucleophilic ring-opening reactions. nih.gov This reactivity is the primary pathway for degradation. The stability is highly dependent on the pH of the medium. researchgate.net
Acidic Conditions (pH < 7): Under acidic conditions, the lactone can undergo hydrolysis. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate that collapses to open the ring, yielding 3-amino-4-hydroxy-pentanoic acid. Alternatively, protonation of the ring oxygen followed by an S_N2 attack by water at the C-4 position could also lead to ring cleavage.
Neutral Conditions (pH ≈ 7): β-Lactones can be labile even in neutral aqueous solutions. Some studies on related β-lactones have shown complete hydrolysis in neutral phosphate (B84403) buffers in the absence of any enzymatic catalyst. nih.gov The rate of hydrolysis is generally slower than under strongly acidic or basic conditions.
Basic Conditions (pH > 7): The molecule is highly susceptible to degradation under basic conditions. The primary degradation pathway is base-catalyzed hydrolysis, where a hydroxide ion directly attacks the electrophilic carbonyl carbon. This nucleophilic acyl substitution leads to rapid ring-opening to form the corresponding carboxylate salt of 3-amino-4-hydroxy-pentanoic acid. This process is generally irreversible and proceeds quickly.
The presence of the C-3 amino group can modulate this reactivity. At low pH, the amino group will be protonated (-NH₃⁺), which could exert an electron-withdrawing inductive effect, potentially influencing the rate of hydrolysis.
Table 2: Predicted Stability and Degradation of this compound
| Condition | pH Range | Primary Degradation Pathway | Expected Stability | Degradation Product |
| Strongly Acidic | < 3 | Acid-catalyzed hydrolysis | Low | 3-Amino-4-hydroxypentanoic acid |
| Mildly Acidic | 3 - 6 | Slow hydrolysis | Moderate | 3-Amino-4-hydroxypentanoic acid |
| Neutral | 6 - 8 | Spontaneous hydrolysis | Low to Moderate | 3-Amino-4-hydroxypentanoic acid |
| Basic | > 8 | Base-catalyzed hydrolysis | Very Low | 3-Amino-4-hydroxypentanoate (salt) |
Reaction Kinetics and Mechanistic Studies of Key Transformations
The key transformations of this compound involve the nucleophilic ring-opening of the strained β-lactone. Mechanistic studies on analogous lactones reveal two primary pathways for nucleophilic attack, depending on the nature of the nucleophile. researchgate.net
Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): "Hard" nucleophiles, such as amines (aminolysis) or hydroxide ions (hydrolysis), typically attack the electrophilic carbonyl carbon. researchgate.net This proceeds through a tetrahedral intermediate, followed by the elimination of the ring oxygen to cleave the acyl-oxygen bond. This is the most common pathway for aminolysis, yielding a β-hydroxy amide. organic-chemistry.org
Attack at the C-4 Carbon (Alkyl-Oxygen Cleavage): "Softer" nucleophiles, under certain conditions, may attack the C-4 carbon in an S_N2 fashion, using the ring oxygen as the leaving group. This results in an inversion of stereochemistry at the C-4 center.
The kinetics of these ring-opening reactions are influenced by several factors:
Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.
Solvent: Polar aprotic solvents can accelerate S_N2-type reactions, while protic solvents can participate in the reaction and stabilize intermediates.
Temperature: As with most reactions, increasing the temperature generally increases the reaction rate.
Catalysis: The reaction can be catalyzed by acids or bases. Lewis acids, for example, can coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack. organic-chemistry.org Carboxylic acids have also been shown to promote lactone aminolysis, where the carboxylate acts as a proton shuttle in the rate-determining step. acs.org
Kinetic studies on the hydrolysis of related amino compounds have shown a strong dependence on pH, with reaction orders being first-order in both the substrate and the concentration of H⁺ in acidic media. rsc.orgresearchgate.net A similar pH-rate profile would be expected for the hydrolysis of this compound, with rate minima in the mid-pH range and increasing rates at both high and low pH.
Table 3: Comparative Kinetic Data for Analogous Lactone Ring-Opening Reactions
| Reaction Type | Lactone Substrate | Nucleophile | Catalyst/Conditions | Observed Rate Constant (k) | Reference System |
| Aminolysis | γ-Butyrolactone | Benzylamine | 2-Ethylhexanoic acid, 83 °C | k ≈ 1.8 x 10⁻⁴ s⁻¹ (estimated) | Carboxylic acid-promoted aminolysis acs.org |
| Aminolysis | δ-Valerolactone | Various Amines | LiNTf₂, Chloroform, 85 °C | High conversion, qualitative rate data | Lewis acid-catalyzed aminolysis organic-chemistry.org |
| Hydrolysis | Tropic acid β-lactone | Hydroxide (resin) | Chiral PTC, CCl₄ | Fast (< 10 min for completion) | PTC-catalyzed hydrolysis nih.gov |
| Hydrolysis | Amine-cyanoboranes | H₂O | HClO₄ (0.02-0.2 M) | First-order in [H⁺] | Acid-catalyzed hydrolysis of amino compounds rsc.org |
Note: The data presented are for analogous systems and serve to illustrate the kinetic principles of lactone ring-opening. Specific rate constants for this compound are not available in the cited literature.
Advanced Spectroscopic and Analytical Characterization Techniques for 3s,4r 3 Amino 4 Methyloxetan 2 One
Elucidation of Stereochemistry via Advanced NMR Spectroscopy (e.g., NOESY, COSY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3S,4R)-3-Amino-4-methyloxetan-2-one, one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each atom. However, to confirm the relative stereochemistry of the protons at the C3 and C4 positions, advanced two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would show a clear correlation between the proton at C3 (H3) and the proton at C4 (H4), confirming their connectivity through the carbon backbone. It would also show a correlation between the H4 proton and the protons of the C4-methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. To confirm the trans configuration of the amino and methyl groups, a NOESY or ROESY spectrum is analyzed for through-space correlations. In the (3S,4R) isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton at C3 and the methyl protons at C4, as they are on the same face of the oxetane (B1205548) ring. The absence of a strong NOE between the H3 and H4 protons would further support the trans arrangement.
Table 1: Expected ¹H NMR Correlations for Stereochemical Assignment
| Experiment | Correlating Protons | Expected Result for (3S,4R) Isomer | Implication |
|---|---|---|---|
| COSY | H3 ↔ H4 | Cross-peak observed | Confirms scalar coupling and bond connectivity. |
| COSY | H4 ↔ CH ₃ | Cross-peak observed | Confirms scalar coupling between the C4 proton and the methyl group. |
| NOESY/ROESY | H3 ↔ CH ₃ | Cross-peak observed | Indicates spatial proximity, supporting the cis relationship between the C3-proton and the C4-methyl group. |
| NOESY/ROESY | H3 ↔ H4 | Weak or absent cross-peak | Indicates spatial distance, supporting the trans relationship between the C3-proton and the C4-proton. |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
While advanced NMR can confirm the relative stereochemistry (cis/trans), it cannot distinguish between enantiomers. Chiral chromatography is the definitive method for assessing enantiomeric purity, which is critical for molecules with biological applications.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. CSPs are designed to interact differently with each enantiomer, leading to different retention times. For an amino-functionalized β-lactone like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose), macrocyclic glycopeptides, or crown ethers are often effective. hplc.eu The sample is passed through the column, and the separation of the (3S,4R) enantiomer from its (3R,4S) counterpart is monitored by a detector (e.g., UV or mass spectrometry). The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For this compound (molecular formula C₄H₇NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value. nih.gov A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula. nih.gov
HRMS, often coupled with a chromatographic technique like LC (LC-HRMS), is also a powerful tool for impurity profiling. mdpi.com It can detect and help identify process-related impurities (e.g., starting materials, byproducts) or degradation products, even at very low levels. Fragmentation analysis (MS/MS), where the parent ion is isolated and fragmented, provides structural information about the molecule and its impurities, aiding in their identification. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇NO₂ | nih.gov |
| Monoisotopic Mass | 101.047678 g/mol | nih.gov |
| Typical Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Adduct ([M+H]⁺) | 102.0550 | Calculated |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. scifiniti.com Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular fingerprint.
For this compound, the key functional groups include the β-lactone, the primary amine, and the alkyl framework. The IR spectrum would be expected to show a strong, characteristic absorption band for the strained four-membered ring carbonyl (C=O) group at a relatively high wavenumber (typically >1800 cm⁻¹). Other expected signals include N-H stretching vibrations for the primary amine and C-O stretching for the ether linkage within the oxetane ring.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| β-Lactone Carbonyl | C=O stretch | 1820 - 1850 |
| Primary Amine | N-H stretch (symmetric & asymmetric) | 3300 - 3500 |
| Primary Amine | N-H bend (scissoring) | 1590 - 1650 |
| Oxetane Ring | C-O-C stretch | 1050 - 1150 |
| Alkyl Groups | C-H stretch | 2850 - 3000 |
X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish not only the connectivity and relative stereochemistry but also the absolute configuration (e.g., 3S, 4R vs. 3R, 4S) of a chiral molecule without the need for a reference standard.
If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles. The resulting electron density map reveals the exact spatial arrangement of the atoms, confirming the four-membered oxetane ring structure and the trans orientation of the amino and methyl groups. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects.
Advanced Hyphenated Techniques for Reaction Monitoring and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for modern chemical analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for monitoring the progress of chemical reactions and assessing the purity of the final product. nih.govscielo.org.za
During the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for precise reaction control and optimization. For final purity assessment, LC-MS can separate the target compound from any residual reactants, byproducts, or isomers, while the mass spectrometer confirms the identity of each peak. nih.gov Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after a derivatization step to increase the volatility of the amino acid-like compound. nist.govmdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate an article on the biological and biochemical investigations of This compound according to the detailed mechanistic focus requested.
The search did not yield specific studies concerning:
Enzyme inhibition mechanisms at a molecular level for this particular compound.
Structure-Activity Relationship (SAR) or molecular modeling studies involving its interaction with enzyme active sites.
Identification of its specific enzyme targets or its action as a substrate mimic.
Molecular docking studies , binding affinity data, or investigations into the conformational changes induced in target macromolecules.
While general information on the use of oxetane rings in medicinal chemistry exists, with 3-amino-oxetane being a noted building block, this information is not specific to the requested stereoisomer or the oxetan-2-one core. acs.org Similarly, detailed mechanistic studies are available for other classes of enzyme inhibitors, but these findings cannot be attributed to this compound.
Consequently, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the strict constraints of the requested outline for this specific chemical compound. Further experimental research on this compound is required before such an analysis can be compiled.
Biological and Biochemical Investigations of 3s,4r 3 Amino 4 Methyloxetan 2 One Mechanistic Focus
Role as a Precursor or Mimetic in Biosynthetic Pathways (Hypothetical/Theoretical)
The structural features of (3S,4R)-3-Amino-4-methyloxetan-2-one, a β-lactone containing a chiral amino group, suggest potential roles as a precursor or mimetic in various biosynthetic pathways. Theoretically, this molecule could serve as a building block for the synthesis of more complex natural products. The strained four-membered oxetanone ring is a reactive electrophile, which could be exploited by enzymes in biosynthetic pathways for carbon-carbon or carbon-heteroatom bond formation.
As a mimetic, its rigid structure and defined stereochemistry could allow it to mimic natural amino acids or other small molecule ligands, potentially enabling it to interact with enzymes or receptors. For instance, it could be investigated as a potential inhibitor of enzymes involved in amino acid metabolism by acting as a substrate analogue. The specific (3S,4R) stereochemistry would be crucial for its recognition and binding to the active site of a target enzyme.
Cellular Uptake and Intracellular Distribution Mechanisms (excluding human trials)
The mechanisms by which this compound might be taken up by cells and distributed intracellularly remain uninvestigated.
Studies in Isolated Cells or Cell Lines (mechanistic transport studies, not therapeutic outcomes)
To understand its cellular uptake, mechanistic transport studies in isolated cells or cell lines would be necessary. Such studies would aim to elucidate whether the compound enters cells via passive diffusion or through specific transporter proteins. Given the presence of an amino group, it is plausible that amino acid transporters could be involved in its cellular uptake. Competitive inhibition assays with known substrates of various amino acid transporters could be performed to test this hypothesis. The intracellular fate of the compound would also need to be determined, including whether it accumulates in specific organelles or is metabolized by the cell.
Bioorthogonal Chemistry and Chemical Biology Applications
The unique structure of this compound presents theoretical opportunities for its use in bioorthogonal chemistry and chemical biology. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The strained β-lactone ring could potentially be utilized as a reactive handle for bioorthogonal ligation reactions. For example, it could react with specific nucleophiles under biocompatible conditions to label biomolecules.
Furthermore, if the amino group were to be modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), the resulting probe could be used to study its cellular uptake and distribution, or to identify its potential cellular binding partners.
Comparative Analysis of Stereoisomeric Biological Activity (at a molecular level)
The biological activity of chiral molecules is often highly dependent on their stereochemistry. A comparative analysis of the biological activity of the different stereoisomers of 3-Amino-4-methyloxetan-2-one at a molecular level would be essential to understand its structure-activity relationship. It is highly probable that the (3S,4R) isomer would exhibit different biological properties compared to its (3R,4S), (3S,4S), and (3R,4R) counterparts.
Such a study would involve synthesizing all four stereoisomers and evaluating their effects in various biological assays. For example, if the compound were found to be an enzyme inhibitor, the inhibitory potency of each stereoisomer would be determined. These data would provide valuable insights into the specific molecular interactions between the compound and its biological target, highlighting the importance of the precise three-dimensional arrangement of its functional groups for biological recognition and activity.
Computational and Theoretical Studies of 3s,4r 3 Amino 4 Methyloxetan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no specific studies detailing the quantum chemical calculations for (3S,4R)-3-Amino-4-methyloxetan-2-one. Such studies would be invaluable for understanding its fundamental properties.
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the this compound molecule is not available in the current body of scientific literature. These calculations would be crucial for predicting its reactivity, with the LUMO indicating sites susceptible to nucleophilic attack and the HOMO indicating sites prone to electrophilic attack.
No transition state analyses for reactions involving this compound have been reported. This type of analysis is critical for elucidating reaction mechanisms, determining activation energies, and predicting the feasibility of chemical transformations, such as ring-opening reactions or derivatizations.
Molecular Dynamics Simulations of Compound Behavior in Different Environments
No molecular dynamics (MD) simulations for this compound have been published. MD simulations would provide insight into the dynamic behavior of the compound in various environments, such as in aqueous solution or within a biological membrane. This would help to understand its solvation properties, flexibility, and the time-dependent evolution of its conformational states.
Ligand-Protein Docking and Scoring for Predicted Biological Targets
There are no published ligand-protein docking studies featuring this compound. Given the prevalence of β-lactone motifs in enzyme inhibitors, such studies would be highly valuable for identifying potential protein targets and predicting the binding affinity and mode of interaction. This computational screening is a common first step in the drug discovery process.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Without experimental data, there are no corresponding computational predictions of spectroscopic properties such as NMR, IR, or UV-Vis spectra for this compound. Theoretical calculations of these properties are often used to aid in the structural elucidation of newly synthesized compounds and to interpret experimental spectra.
Development of Quantitative Structure-Activity Relationship (QSAR) Models (theoretical, not clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com In the context of this compound and its analogs, theoretical QSAR models can be developed to predict their potential efficacy as inhibitors of specific enzymes, such as serine proteases or β-lactamases, based on variations in their molecular features. frontiersin.org These models are instrumental in guiding the rational design of new, more potent derivatives before their actual chemical synthesis, thereby saving significant time and resources. nih.gov
The development of a theoretical QSAR model for this compound derivatives would involve several key steps:
Data Set Selection: A series of analogs would be designed by modifying the core structure of this compound. Modifications could include substitutions at the amino group or changes to the methyl group at the C4 position.
Descriptor Calculation: For each analog in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. jocpr.com They are typically categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area, Verloop parameters), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govrjptonline.org
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the theoretical biological activity (e.g., predicted inhibitory constant, pIC₅₀). rjptonline.orgnih.gov
Validation: The predictive power and robustness of the QSAR model are rigorously assessed. Internal validation techniques like Leave-One-Out (LOO) cross-validation and external validation using a separate test set of compounds are employed to ensure the model is not a result of chance correlation. nih.gov
For a hypothetical series of this compound derivatives, a QSAR study might investigate how substitutions on the 3-amino group affect the compound's theoretical inhibitory activity against a target enzyme. The resulting model could take the form of a linear equation:
Predicted Activity (pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)
Where c₀-c₃ are coefficients determined by the regression analysis.
The research findings would focus on identifying which descriptors have the most significant impact on the predicted activity. For instance, the model might reveal that:
A positive coefficient for a descriptor like LogP (lipophilicity) suggests that increasing the hydrophobicity of the substituent enhances the predicted activity. rjptonline.org
A negative coefficient for a steric descriptor, such as molecular volume, might indicate that bulky substituents are detrimental to the compound's ability to fit into the enzyme's active site.
Electronic descriptors like the dipole moment could be significant, highlighting the importance of electrostatic interactions for binding. nih.gov
The data below represents a theoretical QSAR study on a set of analogs.
| Compound | Substituent (R) at 3-Amino Group | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| 1 | -H | -1.25 | 95.1 | 3.45 | 5.10 |
| 2 | -CH₃ | -0.80 | 110.5 | 3.52 | 5.65 |
| 3 | -C₂H₅ | -0.35 | 125.9 | 3.58 | 6.05 |
| 4 | -COCH₃ (Acetyl) | -0.95 | 122.3 | 4.80 | 6.35 |
| 5 | -C(CH₃)₃ (tert-Butyl) | 0.60 | 155.7 | 3.65 | 5.25 |
| 6 | -C₆H₅ (Phenyl) | 0.90 | 170.2 | 3.90 | 6.70 |
From such a theoretical model, researchers could conclude that increasing lipophilicity and the dipole moment, while avoiding excessive steric bulk, is a promising strategy for designing more effective inhibitors based on the this compound scaffold.
Applications of 3s,4r 3 Amino 4 Methyloxetan 2 One As a Synthetic Building Block and Chemical Probe
Use in the Stereoselective Synthesis of Complex Natural Products
The synthesis of natural products often requires precise control over stereochemistry. Chiral β-lactones are recognized as powerful intermediates for achieving this control. clockss.org The defined (3S,4R) configuration of (3S,4R)-3-Amino-4-methyloxetan-2-one makes it an excellent precursor for introducing two contiguous stereocenters into a target molecule. The strained four-membered ring can be opened selectively by various nucleophiles at either the acyl carbon (C2) or the alkyl carbon (C4), leading to a variety of functionalized, acyclic products with preserved stereointegrity. clockss.org
The principal reactivity modes of β-lactones that make them valuable in synthesis include:
Nucleophilic Acyl C2-O1 Cleavage: Reaction with nucleophiles like alcohols or amines at the carbonyl carbon to form β-hydroxy esters or β-hydroxy amides, respectively.
Nucleophilic Alkyl C4-O1 Cleavage: Ring-opening via attack at the C4 position, often with harder nucleophiles or under Lewis acid catalysis, to yield β-substituted carboxylic acids. This pathway allows for the introduction of various functional groups.
Decarboxylation: Thermal or catalyzed loss of carbon dioxide to form stereodefined substituted alkenes. google.com
Given these established reaction pathways for β-lactones, this compound can serve as a synthetic equivalent (a synthon) for a chiral β-amino acid. This is particularly valuable as β-amino acids are key components of numerous biologically active natural products, including antibiotics and antitumor agents. The table below illustrates how different ring-opening reactions of a generic amino-β-lactone can yield important structural motifs found in natural products.
| Nucleophile (Nu) | Site of Attack | Resulting Product Structure | Relevance to Natural Products |
| R-OH (Alcohol) | Acyl Carbon (C2) | β-Amino-β'-methyl-α-hydroxy ester | Precursor to peptide backbones, macrolides |
| R-NH₂ (Amine) | Acyl Carbon (C2) | β-Amino-β'-methyl-α-hydroxy amide | Building block for peptides and alkaloids |
| Organocuprate (R₂CuLi) | Alkyl Carbon (C4) | β-Amino acid derivative | Component of bioactive peptides and enzyme inhibitors |
| Hydride (e.g., LiBH₄) | Acyl Carbon (C2) | Chiral amino alcohol | Found in various alkaloids and signaling molecules |
The inherent chirality of this compound circumvents the need for auxiliary-based methods, making synthetic routes more efficient and atom-economical. nih.gov
Integration into Designed Oligomers and Polymers
β-Lactones are well-known monomers for ring-opening polymerization (ROP) to produce biodegradable polyesters, specifically polyhydroxyalkanoates (PHAs). nih.gov For instance, β-butyrolactone is the monomer for poly(3-hydroxybutyrate) (PHB), a common bioplastic. wikipedia.org The polymerization of this compound would result in a functionalized polyester (B1180765) with a pendant amino group at regular intervals along the polymer chain.
The presence of the amino group offers several advantages:
Functionality: The primary amine serves as a handle for post-polymerization modification. It can be used to attach other molecules, such as drugs, targeting ligands, or cross-linking agents.
Altered Properties: The amino groups can influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and biodegradability.
Biocompatibility: The amino acid-like structure may enhance the biocompatibility of the resulting polymer for medical applications.
Anionic ring-opening polymerization of optically active β-lactones can proceed with inversion of stereochemistry, leading to crystalline, isotactic polymers. wikipedia.orgnih.gov This control over polymer tacticity is crucial for achieving desired material properties. The polymerization of a stereochemically pure monomer like this compound could yield highly ordered, functional polymers.
Development of Chemical Probes for Biological System Investigations
The reactivity of the strained β-lactone ring makes it an ideal warhead for covalent chemical probes designed to study biological systems. These probes, such as affinity labels or mechanism-based inhibitors, can form stable covalent bonds with target biomolecules, most commonly proteins. The amino group on this compound is a key feature for this application, as it allows for the incorporation of reporter tags (e.g., fluorophores, biotin) or specificity elements (e.g., peptides) to direct the probe to a specific target.
For example, structurally related compounds have been developed as potent and selective enzyme inactivators. nih.govresearchgate.net The β-lactone can act as an electrophile that reacts with a nucleophilic residue (like serine, cysteine, or lysine) in an enzyme's active site, leading to irreversible inhibition. The stereochemistry of the substituents on the lactone ring is often critical for ensuring a precise fit within the active site, which leads to high potency and selectivity.
The table below outlines the features of this compound that are advantageous for its use as a scaffold for chemical probes.
| Feature | Role in Chemical Probe Design |
| β-Lactone Ring | Electrophilic "warhead" for covalent modification of target proteins. |
| (3S,4R) Stereochemistry | Provides stereochemical information for selective binding to chiral protein active sites. |
| Amino Group | Serves as a versatile attachment point for reporter tags, affinity labels, or solubilizing groups. |
| Methyl Group | Influences steric interactions within the binding pocket, contributing to selectivity. |
Role in Materials Science and Polymer Chemistry (non-biological applications)
Beyond biomedical applications, polymers derived from functionalized oxetanes have potential uses in materials science. wikipedia.org The incorporation of monomers like this compound into copolymers can be used to precisely tune material properties. wikipedia.org For example, oxetanes have been copolymerized with tetrahydrofuran (B95107) (THF) to create precursors for polyurethanes and other elastomers. wikipedia.org
The amino groups introduced by this monomer could:
Act as internal catalysts for degradation or cross-linking reactions.
Improve the adhesion of the polymer to surfaces.
Serve as sites for grafting other polymer chains to create complex architectures.
Enhance the material's ability to chelate metal ions for applications in sensing or environmental remediation.
Only one oxetane (B1205548) polymer, derived from 3,3–bis(chloromethyl)oxetane (BCMO), has seen significant industrial application under the trade name Penton. wikipedia.org The development of new functional monomers like this compound could lead to a new generation of engineering polymers with tailored properties.
Precursor to Agrochemicals or Industrial Catalysts (non-therapeutic)
Derivatives of 2-oxetanone are of significant interest in the field of agrochemicals, where they are investigated as potential pesticides or herbicides. ontosight.ai The structural similarity of this compound to natural amino acids could be exploited to design molecules that interfere with essential metabolic pathways in pests or weeds. The chiral nature of the compound is again a key advantage, as biological targets are often highly sensitive to the stereochemistry of interacting molecules.
In the realm of industrial chemistry, chiral molecules are frequently used as ligands for metal catalysts in asymmetric synthesis. The this compound scaffold could be chemically modified to produce novel chiral ligands. For instance, the amino group could be elaborated into a more complex coordinating group (e.g., a phosphine (B1218219) or a bipyridine), while the core stereocenters would provide the chiral environment necessary to control the stereochemical outcome of a catalyzed reaction.
Future Research Directions and Emerging Opportunities for 3s,4r 3 Amino 4 Methyloxetan 2 One
Exploration of Novel Catalytic Methods for Asymmetric Synthesis
The precise stereochemical control of the two contiguous chiral centers (3S, 4R) is paramount for any biological application. Future research will likely focus on developing efficient and scalable asymmetric syntheses, moving beyond classical resolution or substrate-controlled methods. The exploration of novel catalytic strategies is a key opportunity.
Key research objectives would include:
Organocatalysis: Development of chiral amine or phosphine (B1218219) catalysts for the [2+2] cycloaddition of ketenes with aldehydes, a primary method for β-lactone synthesis. The goal would be to identify catalysts that provide high diastereoselectivity and enantioselectivity for the desired (3S,4R) isomer.
Transition-Metal Catalysis: Investigating transition-metal complexes (e.g., based on palladium, rhodium, or copper) to catalyze the asymmetric carbonylation of substituted epoxides. This could provide a direct route to the oxetan-2-one core with high stereocontrol.
Biocatalysis: The use of enzymes, such as lipases or hydrolases, for the kinetic resolution of racemic mixtures of (3S,4R)-3-Amino-4-methyloxetan-2-one or its precursors could offer a highly selective and environmentally friendly synthetic route.
| Catalytic Method | Potential Catalyst Class | Anticipated Advantages | Key Challenges |
|---|---|---|---|
| Organocatalysis | Chiral Amines (e.g., Cinchona alkaloids), N-Heterocyclic Carbenes (NHCs) | Metal-free, lower toxicity, operational simplicity. | Achieving high diastereo- and enantioselectivity simultaneously. |
| Transition-Metal Catalysis | Chiral Ligand-Metal Complexes (e.g., Pd-BINAP, Rh-DuPhos) | High turnover numbers, broad substrate scope. | Catalyst cost, potential for metal contamination in the final product. |
| Biocatalysis | Lipases, Esterases, Ketoreductases | Exceptional stereoselectivity, mild reaction conditions, green approach. | Limited substrate scope, enzyme stability, and need for optimization. |
Investigations into Unprecedented Chemical Reactivity Pathways
The high ring strain of the β-lactone core makes this compound a versatile synthetic intermediate. Future work should explore its reactivity beyond simple nucleophilic acyl substitution.
Potential areas of investigation include:
Ring-Opening Polymerization (ROP): Similar to its simpler analog, β-butyrolactone, this compound could serve as a monomer for producing functionalized polyhydroxyalkanoates (PHAs) wikipedia.org. The pendant amino groups along the polymer backbone would offer sites for cross-linking or conjugation, creating novel biodegradable materials with tailored properties.
Decarboxylative Transformations: Under thermal or metal-catalyzed conditions, β-lactones can undergo decarboxylation to form alkenes. Investigating this pathway could lead to novel stereospecific routes to functionalized allylic amines.
Rearrangement Reactions: Exploring acid- or base-catalyzed rearrangements could uncover pathways to other heterocyclic systems, such as azetidines or γ-lactams, which are also valuable scaffolds in drug discovery.
Intramolecular Reactions: The proximate amino and lactone functionalities could participate in intramolecular cyclizations or rearrangements to form novel bicyclic structures, potentially triggered by specific reagents or conditions.
Advanced Chemical Biology Tools Derived from the Compound
The structure of this compound, as a constrained non-natural amino acid, makes it an attractive candidate for developing sophisticated chemical biology tools gesundheitsindustrie-bw.de. The lactone can act as a moderately reactive electrophile, or "warhead," for forming covalent bonds with biological nucleophiles.
Emerging opportunities in this area are:
Covalent Enzyme Inhibitors: By incorporating this molecule into a peptide sequence that mimics a protease substrate, the lactone moiety could act as a covalent warhead to irreversibly inhibit the target enzyme by acylating an active site residue (e.g., serine or cysteine).
Activity-Based Probes (ABPs): Attaching a reporter tag (like a fluorophore or biotin) to the amino group would create a probe that could be used to identify and profile the activity of specific enzyme families (e.g., serine hydrolases) in complex biological systems.
Peptidomimetic Scaffolds: Its rigid structure can be used to lock a peptide backbone into a specific conformation. Incorporating it into peptides could enhance their metabolic stability, cell permeability, and binding affinity to their targets.
Machine Learning and AI Applications in Compound Discovery and Optimization
As computational power grows, machine learning (ML) and artificial intelligence (AI) are becoming indispensable in chemical research. For a molecule like this compound, these technologies can accelerate discovery and optimization cycles significantly. nih.gov
Future applications include:
Predictive Modeling: Training ML models on datasets of similar compounds to predict key properties such as biological activity, toxicity, and metabolic stability for a virtual library of derivatives. This would allow for the in silico screening of thousands of potential analogs before committing to costly synthesis. nih.gov
Synthesis Planning: Using AI-powered retrosynthesis software to propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that are non-obvious to human chemists.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., catalyst loading, temperature, solvent) for the synthesis of the compound, leading to higher yields and purity while minimizing experimental effort.
| Application Area | Specific Task | Expected Outcome |
|---|---|---|
| Virtual Screening | Predicting binding affinity to a specific protein target. | Identification of high-potential derivatives for synthesis and testing. |
| Retrosynthesis | Proposing novel synthetic pathways. | Reduced development time and discovery of more efficient routes. |
| Process Chemistry | Optimizing reaction parameters for scale-up. | Improved yield, lower cost, and enhanced safety of the synthesis. |
Green Chemistry Approaches to the Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound should prioritize the development of green chemistry approaches to minimize environmental impact. unibo.itmdpi.com
Key opportunities for green innovation are:
Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based materials, such as amino acids or carbohydrates, rather than petroleum-based feedstocks.
Catalytic vs. Stoichiometric Reagents: Focusing on the catalytic methods described in section 8.1 to reduce the use of stoichiometric reagents, which generate significant waste.
Solvent Minimization and Selection: Developing syntheses that use safer, renewable solvents (e.g., water, ethanol, or 2-methyltetrahydrofuran) or solvent-free conditions.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste generation.
Potential for use in Non-Traditional Applications (e.g., sensing, diagnostics without clinical data)
Beyond its potential in therapeutics, the unique reactivity of the β-lactone ring could be harnessed for applications in diagnostics and chemical sensing.
Prospective non-traditional uses include:
Chemical Sensors: Designing derivatives where the amino group is part of a receptor for a specific analyte (e.g., a metal ion or a metabolite). Binding of the analyte could trigger a conformational change that promotes the ring-opening of the lactone, generating a detectable signal (e.g., fluorescence or color change).
Diagnostic Probes: Creating molecules that undergo a specific reaction with a biomarker of disease. For example, a probe could be designed to be stable in the bloodstream but undergo rapid ring-opening in the presence of a specific enzyme that is overexpressed in tumor tissues, releasing a contrast agent for medical imaging.
Functional Materials: Using the compound as a monomer or cross-linking agent to create "smart" biodegradable polymers that respond to specific environmental stimuli (e.g., pH or temperature) with a change in their physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S,4R)-3-Amino-4-methyloxetan-2-one, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves β-lactam ring formation via [2+2] cycloaddition between a ketene and an imine precursor. To achieve stereochemical control (3S,4R configuration), chiral auxiliaries or enantioselective catalysts are employed. For example, asymmetric catalysis using Cinchona alkaloid derivatives can induce high enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry is recommended to verify stereochemical purity . Computational tools like Gaussian 09 can predict transition states to optimize reaction conditions .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization using ethanol/water mixtures can further enhance purity, monitored by TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .
Q. How can the structure and purity of this compound be characterized?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm lactone carbonyl (C=O stretch ~1750 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹).
- NMR : -NMR should show oxetan-2-one ring protons (δ 4.1–4.5 ppm) and methyl group (δ 1.2–1.4 ppm). -NMR resolves lactone carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS [M+H]+ at m/z 116.1 .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis is definitive .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?
- Methodological Answer : The 3S,4R configuration directs nucleophilic attack at the β-lactam carbonyl due to steric and electronic effects. Computational studies (DFT, B3LYP/6-31G*) model transition states to predict regioselectivity. Experimentally, kinetic studies under varying pH and nucleophiles (e.g., water, amines) reveal rate differences >10x between diastereomers .
Q. What computational strategies can predict the stability of this compound under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model hydrolysis in aqueous environments. LogD (pH 7.4) calculations (ChemAxon) predict lipophilicity (experimental LogP ~0.5), correlating with membrane permeability. QSPR models link stability to Hammett σ constants of substituents .
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., methyl group δ variation) may arise from solvent polarity or impurities. Use deuterated DMSO for enhanced resolution. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous cases, compare with synthesized enantiomers or DFT-simulated spectra .
Q. What are the best practices for handling this compound to minimize decomposition?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at -20°C. Avoid prolonged exposure to moisture (use desiccants) or light (amber glassware). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
